Biological activity of 4-Methanesulfonyl-1,2-dimethylpiperazine
Biological activity of 4-Methanesulfonyl-1,2-dimethylpiperazine
An In-depth Technical Guide to the Biological Activity of Methanesulfonyl-Piperazine Derivatives
A Note to the Reader: This technical guide addresses the core structural components of the initial topic, "4-Methanesulfonyl-1,2-dimethylpiperazine." Following a comprehensive search of the scientific literature, no specific data was found for this exact molecule. Therefore, to provide a scientifically grounded and detailed resource, this guide focuses on a closely related and well-researched class of compounds: Methanesulfonyl-Piperazine-Based Dithiocarbamates . These molecules incorporate the key methanesulfonyl and piperazine scaffolds, offering valuable insights into their potential biological activities and the scientific methodologies used to evaluate them.
Introduction: The Synergy of Privileged Scaffolds
In modern medicinal chemistry, the piperazine ring is considered a "privileged scaffold".[1] Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts a unique combination of conformational flexibility, tunable basicity, and the capacity for diverse substitutions.[1][2] This versatility allows for the fine-tuning of physicochemical properties, enhancing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[2] Consequently, piperazine derivatives have been successfully developed for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3][4][5]
When combined with a methanesulfonyl group, a potent electron-withdrawing moiety, the resulting scaffold offers further opportunities for molecular interactions and modulation of biological activity. The sulfonyl group can act as a hydrogen bond acceptor and influence the overall polarity and metabolic stability of a molecule.[6] This guide delves into the synthesis, biological evaluation, and mechanistic insights of a specific class of these compounds: methanesulfonyl-piperazine-based dithiocarbamates, with a focus on their potential as anticancer agents.
Synthesis of Methanesulfonyl-Piperazine-Based Dithiocarbamates
A robust and efficient synthesis is paramount in the exploration of novel bioactive compounds. The synthesis of methanesulfonyl-piperazine-based dithiocarbamates can be achieved through a multi-step process, often amenable to optimization through techniques like ultrasound assistance.[7][8]
A representative synthetic pathway is outlined below:
Caption: A generalized workflow for the synthesis of methanesulfonyl-piperazine-based dithiocarbamates.
Detailed Experimental Protocol: Ultrasound-Assisted Synthesis
The following protocol is a representative example of the synthesis of piperazine-1-carbodithioates.[7]
Materials:
-
Monosubstituted piperazine
-
Methanesulfonyl chloride
-
Appropriate N-phenylacetamides
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Carbon disulfide (CS₂)
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Anhydrous sodium acetate (AcONa)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
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Pyridine
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Bromoacetyl bromide
Step-by-Step Procedure:
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Synthesis of the Piperazine Intermediate:
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To a solution of monosubstituted piperazine in DCM at 0°C, add methanesulfonyl chloride.
-
Stir the reaction mixture to allow for the formation of the N-methylsulfonyl piperazine intermediate.
-
-
Synthesis of N-Phenylacetamide Precursors:
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React appropriate anilines with bromoacetyl bromide in the presence of pyridine in DCM to yield the corresponding N-phenylacetamides.
-
-
Formation of Dithiocarbamates under Ultrasound Conditions:
-
In a suitable reaction vessel, combine the N-methylsulfonyl piperazine intermediate (0.6 mmol), anhydrous AcONa (0.60 mmol), and CS₂ (0.6 mmol) in dry MeOH.
-
Add a solution of the appropriate N-phenylacetamide (0.6 mmol) in dry MeOH.
-
Subject the mixture to ultrasound irradiation at 70°C for 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
Upon completion, collect the resulting solid precipitate by filtration.
-
Wash the solid with water and dry.
-
Recrystallize the crude product from ethanol to obtain the pure piperazine-1-carbodithioate derivatives.
-
Self-Validating System: The purity and structural integrity of the synthesized compounds are confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and FTIR, as well as elemental analysis or high-resolution mass spectrometry (HRMS).[7][9]
Biological Activity: Anticancer Potential
A significant area of investigation for methanesulfonyl-piperazine derivatives is their application in oncology.[4][10] The dithiocarbamate derivatives, in particular, have demonstrated notable antiproliferative activity against various cancer cell lines.
In Vitro Cytotoxicity Assessment
The anticancer potential of newly synthesized compounds is typically first evaluated in vitro using cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][11]
Experimental Protocol: MTT Assay
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Cell Culture:
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Cell Seeding:
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Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
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-
Compound Treatment:
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MTT Incubation:
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Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Data Analysis:
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
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Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
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Data Presentation: Antiproliferative Activity
The following table summarizes the antiproliferative activity of a series of methanesulfonyl-piperazine-based dithiocarbamates against the A-549 human lung cancer cell line.[7][8]
| Compound ID | Aryl Substituent | Cell Viability (%) ± SD |
| 5b | 2-Chlorophenyl | 25.11 ± 2.49 |
| 5i | 2,4-Dimethylphenyl | 25.31 ± 3.62 |
| 5d | 3,4-Dichlorophenyl | Low Cytotoxicity (0.1%) |
| 5j | 3,4-Dimethylphenyl | Low Cytotoxicity (0.1%) |
Expertise & Experience: The variation in cytotoxicity with different substituents on the aryl ring highlights a clear structure-activity relationship (SAR).[7] For instance, the presence of a 2-chlorophenyl or a 2,4-dimethylphenyl moiety appears to confer potent antiproliferative activity.[7][8] This suggests that both electronic and steric factors of the aryl group play a crucial role in the compound's interaction with its biological target.
Mechanism of Action: A Working Hypothesis
While the precise mechanism of action for these compounds may still be under investigation, a plausible signaling pathway can be hypothesized based on the known activities of similar heterocyclic compounds.
Caption: A simplified diagram illustrating a potential mechanism of action for the anticancer effects.
Further mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and target identification studies, are necessary to fully elucidate the molecular pathways involved.
Conclusion and Future Directions
Methanesulfonyl-piperazine-based dithiocarbamates represent a promising class of compounds with demonstrable in vitro anticancer activity. The synthetic accessibility and the potential for SAR-guided optimization make them attractive candidates for further drug discovery and development efforts. Future research should focus on:
-
Elucidation of the precise mechanism of action.
-
In vivo efficacy studies in animal models of cancer.
-
Optimization of the lead compounds to improve potency and drug-like properties.
-
Expansion of the biological evaluation to other therapeutic areas where piperazine derivatives have shown promise. [10]
This in-depth guide provides a framework for understanding the biological activity of this important class of molecules, grounded in experimental data and established scientific principles.
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